

2-Bromo-4-fluoro-6-nitrotoluene CAS number 502496-33-5

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitrotoluene

Cat. No.: B045430

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An In-Depth Technical Guide to **2-Bromo-4-fluoro-6-nitrotoluene** (CAS 502496-33-5)

Authored by Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-4-fluoro-6-nitrotoluene**, CAS number 502496-33-5, a key halogenated aromatic intermediate. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's physicochemical properties, a validated synthesis protocol, spectroscopic data, and its critical applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). Emphasis is placed on the causality behind experimental choices and adherence to safety protocols, ensuring the information is both practical and scientifically rigorous.

Introduction and Compound Profile

2-Bromo-4-fluoro-6-nitrotoluene, also known by its IUPAC name 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, is a substituted toluene derivative featuring bromine, fluorine, and nitro functional groups.^{[1][2]} This specific arrangement of substituents makes it a valuable and versatile building block in organic synthesis. The presence of multiple functional groups offers several reaction sites, allowing for sequential and regioselective modifications to build more complex molecular architectures. Its primary utility lies in its role as a precursor in the synthesis of advanced pharmaceutical compounds.^[3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and purification. The data below has been compiled from various chemical data sources.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	502496-33-5	[1][2]
Molecular Formula	C ₇ H ₅ BrFNO ₂	[1][2][4]
Molecular Weight	234.02 g/mol	[1][2][5]
Appearance	White to yellow crystalline solid/oil	[4][6]
Melting Point	~54-56°C	[4]
Boiling Point	~259.4 ± 35.0 °C at 760 mmHg	[4][7]
Density	~1.7 ± 0.1 g/cm ³	[7]
Solubility	Soluble in organic solvents like ether and chloroform; almost insoluble in water.[4]	[4]

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. The following ¹H NMR data has been reported:

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H), 7.96 (dd, J = 8.0, 2.4 Hz, 1H), 8.02 (dd, J = 8.0, 2.4 Hz, 1H).[3][6]

This spectrum is consistent with the structure, showing the methyl protons as a singlet and two distinct aromatic protons as doublets of doublets, indicative of their specific coupling environment on the substituted benzene ring.

Synthesis Protocol: Electrophilic Bromination

The most commonly cited method for preparing **2-Bromo-4-fluoro-6-nitrotoluene** is through the electrophilic bromination of 4-fluoro-2-nitrotoluene. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.

Rationale of Experimental Design

The synthesis employs N-bromosuccinimide (NBS) as the bromine source. NBS is a convenient and safer alternative to liquid bromine. The reaction is conducted in a highly acidic medium, using a combination of concentrated sulfuric acid and trifluoroacetic acid.^[5]^[6] This strong acid system serves a dual purpose: it protonates the nitro group, further deactivating the ring towards electrophilic substitution, and it activates the NBS, generating a potent electrophilic bromine species. The directing effects of the substituents on the starting material (4-fluoro-2-nitrotoluene) guide the incoming electrophile. The methyl group is activating and ortho-, para-directing, while the nitro and fluoro groups are deactivating and meta-directing. The bromination occurs at the position ortho to the activating methyl group and meta to the deactivating nitro group, resulting in the desired product.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Bromo-4-fluoro-6-nitrotoluene**.

Detailed Step-by-Step Methodology

This protocol is a synthesis of procedures reported in the literature.^{[3][5][6]}

- **Reagent Preparation:** In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL).^{[3][6]}
- **Acid Addition:** Cool the solution in an ice bath and slowly add concentrated sulfuric acid (12.5 mL).^{[3][6]} Maintain the temperature to control any exotherm.
- **Bromination:** To the stirred mixture, add N-bromosuccinimide (NBS) (17.2 g, 96.6 mmol) in portions, ensuring the temperature remains controlled.^{[3][6]}
- **Reaction:** Remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours.^{[3][5][6]} Monitor the reaction progress by TLC or LC-MS.
- **Workup - Quenching:** Upon completion, slowly pour the reaction mixture into a beaker containing ice water. Stir the resulting slurry for 15 minutes.^{[3][6]} This step quenches the reaction and precipitates the product.
- **Workup - Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.^{[3][6]} Combine the organic layers.
- **Workup - Washing:** Wash the combined organic layers sequentially with water and then with a saturated brine solution.^{[5][6]} The brine wash helps to remove residual water from the organic phase.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure (in vacuo) to yield the crude product.^{[3][5][6]}
- **Purification:** Purify the residue by flash column chromatography to obtain the final product, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, as a yellow oil or solid.^[5] Reported yields are often high, approaching 100% for the crude product.^{[3][6]}

Applications in Drug Discovery and Development

The strategic placement of the bromo, fluoro, and nitro groups makes **2-Bromo-4-fluoro-6-nitrotoluene** a valuable intermediate for introducing a substituted aromatic scaffold into larger molecules.

- **Pharmaceutical Intermediate:** Its most prominent application is as a starting material in the synthesis of pharmaceuticals.[3][8] It is a key intermediate for the preparation of Remibrutinib, a drug candidate for treating chronic urticaria.[3]
- **Agrochemicals and Dyes:** By analogy to structurally similar compounds, this intermediate has potential applications in the agrochemical sector for creating new pesticides and herbicides and in the manufacturing of specialized dyes and pigments.[4][8][9] The functional groups can be further modified to tune the biological activity or chromophoric properties of the final molecule.



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Caption: Role as a foundational block in multi-step API synthesis.

Safety, Handling, and Storage

Proper handling of **2-Bromo-4-fluoro-6-nitrotoluene** is essential due to its potential hazards. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification

Hazard Statement	Description
H302, H312, H332	Harmful if swallowed, in contact with skin, or if inhaled.[10]
H315	Causes skin irritation.[10][11]
H319	Causes serious eye irritation.[10][11]
H335	May cause respiratory irritation.[10][11]

Precautionary Measures and Handling

- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[\[1\]](#)[\[12\]](#)
- Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors.[\[1\]](#)
- Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[\[1\]](#)
- Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up, dry location.[\[1\]](#)

Conclusion

2-Bromo-4-fluoro-6-nitrotoluene (CAS 502496-33-5) is a high-value chemical intermediate with a well-defined synthesis pathway and significant applications, particularly in the pharmaceutical industry. Its utility is derived from the versatile reactivity of its functional groups. Understanding its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development settings.

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